molecular formula C16H23N3O2S B7036975 5-[4-[(5-Ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one

5-[4-[(5-Ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B7036975
M. Wt: 321.4 g/mol
InChI Key: XXBZKDRYIHGLBQ-UHFFFAOYSA-N
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Description

5-[4-[(5-Ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a combination of a thiophene ring, a piperazine moiety, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(5-Ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 1-[(5-ethylthiophen-2-yl)methyl]piperazine through a reaction involving 5-ethylthiophene and piperazine . This intermediate is then reacted with pyrrolidin-2-one under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(5-Ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-[4-[(5-Ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: Utilized in the development of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 5-[4-[(5-Ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Ethylthiophen-2-yl)methyl]piperazine: Shares the thiophene and piperazine moieties but lacks the pyrrolidinone ring.

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene, which have similar thiophene rings but different substituents.

    Piperazine derivatives: Compounds such as 1-benzylpiperazine, which have the piperazine core but different substituents.

Uniqueness

5-[4-[(5-Ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one is unique due to its combination of a thiophene ring, a piperazine moiety, and a pyrrolidinone structure. This unique combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-[4-[(5-ethylthiophen-2-yl)methyl]piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-2-12-3-4-13(22-12)11-18-7-9-19(10-8-18)16(21)14-5-6-15(20)17-14/h3-4,14H,2,5-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBZKDRYIHGLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CN2CCN(CC2)C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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